molecular formula C6H13O5P B3031307 Dimethyl(3-carboxypropyl)phosphonate CAS No. 24157-04-8

Dimethyl(3-carboxypropyl)phosphonate

Cat. No.: B3031307
CAS No.: 24157-04-8
M. Wt: 196.14 g/mol
InChI Key: PTCXVPXJIMWJBP-UHFFFAOYSA-N
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Description

Dimethyl(3-carboxypropyl)phosphonate is an organophosphorus compound with the molecular formula C6H13O5P It contains a phosphonate group, which is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(3-carboxypropyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with an appropriate carboxylic acid derivative under controlled conditions. For example, the reaction of dimethyl phosphite with 3-bromopropionic acid in the presence of a base such as triethylamine can yield this compound. The reaction typically requires refluxing the mixture in an appropriate solvent, such as toluene, for several hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(3-carboxypropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl(3-carboxypropyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl(3-carboxypropyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with enzymatic processes that involve phosphorylation. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl phosphonate
  • Dimethyl phosphite

Uniqueness

Dimethyl(3-carboxypropyl)phosphonate is unique due to its carboxypropyl group, which imparts distinct chemical and physical properties compared to other phosphonates. This structural feature allows it to participate in specific reactions and applications that other similar compounds may not be suitable for .

Conclusion

This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in chemical synthesis, biological research, and industrial processes. Further studies on its properties and applications are likely to uncover even more uses for this intriguing compound.

Properties

IUPAC Name

4-dimethoxyphosphorylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c1-10-12(9,11-2)5-3-4-6(7)8/h3-5H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCXVPXJIMWJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378698
Record name Dimethyl(3-carboxypropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24157-04-8
Record name 4-(Dimethoxyphosphinyl)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24157-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl(3-carboxypropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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